molecular formula C6H8N2O2 B1670682 Dimiracetam CAS No. 126100-97-8

Dimiracetam

Cat. No. B1670682
M. Wt: 140.14 g/mol
InChI Key: XTXXOHPHLNROBN-UHFFFAOYSA-N
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Description

Dimiracetam is a nootropic drug of the racetam family . It has been used in trials studying the treatment of AIDS, Neuropathy, and Acquired Immunodeficiency Syndrome . Derivatives of Dimiracetam may have application in the treatment of neuropathic pain .


Synthesis Analysis

The synthesis of Dimiracetam involves the condensation of a 4-oxo-butanoic acid ester with glycinamide in a one-pot reaction with a controlled pH .


Molecular Structure Analysis

The molecular formula of Dimiracetam is C6H8N2O2 . The exact mass is 140.06 and the molecular weight is 140.14 . The InChI code is 1S/C6H8N2O2/c9-5-3-8-4 (7-5)1-2-6 (8)10/h4H,1-3H2, (H,7,9) .


Chemical Reactions Analysis

Dimiracetam has been found to negatively modulate NMDA-induced glutamate release in rat spinal cord synaptosomal preparations . It is more potent than its R- or S-enantiomers in reducing the NMDA-induced [3H]D-aspartate release .


Physical And Chemical Properties Analysis

Dimiracetam has a molar mass of 140.142 g/mol . The elemental composition is Carbon: 51.42%, Hydrogen: 5.75%, Nitrogen: 19.99%, and Oxygen: 22.83% .

Scientific Research Applications

1. Neuropathic Pain Treatment

  • Application Summary: Dimiracetam has been found to be effective in models of neuropathic pain. It negatively modulates NMDA-induced glutamate release in rat spinal cord synaptosomal preparations .
  • Methods of Application: The effects of Dimiracetam, its R- or S-enantiomers, and the R:S 3:1 non-racemic mixture (MP-101) were compared. The study involved in vitro testing, as well as acute oral administration of Dimiracetam in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis .
  • Results: Dimiracetam was more potent than its R- or S-enantiomers in reducing the NMDA-induced [3H]D-aspartate release in rat spinal cord synaptosomes. Acute oral administration of Dimiracetam was more effective than a single enantiomer in the MIA paradigm .

2. Cognition Enhancement

  • Application Summary: Dimiracetam has shown potential in animal models of cognition .
  • Methods of Application: The study compared the effects of Dimiracetam, its R- or S-enantiomers, and the R:S 3:1 non-racemic mixture (MP-101) in animal models .
  • Results: MP-101 performed better than Dimiracetam in animal models of cognition .

3. Depression Treatment

  • Application Summary: Dimiracetam has shown potential in animal models of depression .
  • Methods of Application: The study compared the effects of Dimiracetam, its R- or S-enantiomers, and the R:S 3:1 non-racemic mixture (MP-101) in animal models .
  • Results: MP-101 performed better than Dimiracetam in animal models of depression .

Safety And Hazards

Dimiracetam should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

Dimiracetam has shown promising results in trials studying the treatment of neuropathic pain . It has been found to be more effective than a single enantiomer in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis . A non-racemic mixture of R- and S-dimiracetam (MP-101) has shown increased potency in rat models of cognition, depression, and neuropathic pain . This suggests that Dimiracetam and its derivatives could have potential applications in the treatment of several neuropathic and neurological disorders .

properties

IUPAC Name

3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXXOHPHLNROBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869732
Record name Dimiracetam
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimiracetam

CAS RN

126100-97-8
Record name Dimiracetam
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URL https://commonchemistry.cas.org/detail?cas_rn=126100-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimiracetam [INN]
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Record name Dimiracetam
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Record name Dimiracetam
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMIRACETAM
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Synthesis routes and methods I

Procedure details

To a suspension of 10% palladium on charcoal (11.6 g) in water (60 ml), a solution of ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate (58 g, 0.2mol) and ammonium formate (52.9 g, 0.84 mol) in methanol (580 ml) were added. The mixture was refluxed under nitrogen for 1 hour. After cooling to 40° C., 32% ammonia (145 ml) was added and the temperature was maintained between 40 and 50° C. for 1.5 hours. After cooling to room temperature, the catalyst was removed by filtration and the solution was evaporated to dryness. The residue was diluted with water (700 ml) and stirred in the presence of ion exchange resins Amberlite IR 120 H (200 ml) and Amberlite IRA 68 (200 ml) for 1.5 hours. The resins were filtered off and washed with water (600 ml). The clear solution was evaporated under vacuum at 60° C. to afford an oil which was dried by azeotropic distillation with ethanol. The resulting residue was triturated with acetone (75 ml) to afford 19.7 g (67%) of the title compound as a white solid, m.p. 154°-157° C.
Name
ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
52.9 g
Type
reactant
Reaction Step One
Quantity
580 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

Glycinamide hydrochloride (4.2 g, 38 mmol) and isobutyl 4-oxobutanoate (5 g, 31.6 mmol) were reacted together according to the procedure of example 2, to give the title compound 1 g (22.6%), m.p. 154°-157° C.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
isobutyl 4-oxobutanoate
Quantity
5 g
Type
reactant
Reaction Step One
Yield
22.6%

Synthesis routes and methods III

Procedure details

A solution of isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride (1.4 g, 5.76 mmol) in water (100 ml) was treated with sodium hydrogen carbonate (0.54 g, 6.4 mmol) and heated at 100° C. for 20 hours. The solution was evaporated and the residue was chromatographed over silica gel (ethyl acetate-acetonemethanol 6:3:1) to afford 300 mg (37%) of the title compound, m p. 155°-157° C.
Name
isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
37%

Synthesis routes and methods IV

Procedure details

A suspension of 90.0 g (0.798 mol) of glycinamide hydrochloride (purity 98%) in 7.2 liter of n-propanol is heated to reflux, and 250 ml of solvent are distilled off. A 15% w/v solution of sodium tert-butoxide in n-propanol (260 ml, 0.35 mol) are added and an apparent pH of 5.5 is measured. Maintaining this apparent pH at 5.5 by automatic addition of a 15% w/v solution of sodium tert-butoxide in n-propanol, ethyl 4-oxobutanoate (purity 97%) (262.3 g, 1.955 mol) is added dropwise during four hours while keeping the reaction mixture at reflux, continuously distilling the solvent at about 400 ml/h and continuously adding n-propanol to the reaction mixture at about 400 ml/h. A total amount of 363 ml (0.476 mol) of sodium tert-butoxide 15% w/w solution in n-propanol is added. The mixture is stirred at reflux for additional 1.5 hours and then cooled to 65° C. A 7.5% w/w solution of ammonia in n-propanol (800 g) is slowly added to the mixture during 6 hours, and heating at 65° C. is continued for additional 18 hours. The reaction mixture is cooled to room temperature and the precipitate is filtered off. The clear solution is concentrated to a small volume (about 0.5 liter) under vacuum and stirred at 0° C. for 2 hours. The white precipitate is collected by suction filtration, washed with 50 ml of n-propanol and dried under vacuum at 60° C. for 12 hours to afford pure dimiracetam (65 g, 58.1%), melting at 154° C. HPLC purity: 99.7%
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
7.2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
262.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
363 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
800 g
Type
solvent
Reaction Step Six
Yield
58.1%

Synthesis routes and methods V

Procedure details

A solution of 2.56 g (22.7 mmol) of glycinamide hydrochloride (purity 98%) in 200 ml of water is heated to 95° C. and the pH adjusted to 6.6 with Na2CO3 20% w/v in water. Then ethyl 4-oxobutanoate (purity 97%) (7.60 g, 56.6 mmol) are added dropwise during four hours maintaining the temperature at 95° C. and the pH at 6.6 by automated addition (pHstat) of Na2CO3 20% w/v in water. The solution is stirred at 95° C. for 1.5 hours and then concentrated to a small volume under vacuum. The obtained suspension is treated with 50 ml of isopropanol and the solvent is evaporated at atmospheric pressure. This operation is repeated once again. The residue is diluted with 50 ml of isopropanol and the resulting suspension heated to 60° C. and then filtered. The filtrate is concentrated to about 15 ml, cooled to room temperature and stirring continued for about 2 hours. The white precipitate is collected by suction filtration, washed with 4 ml of isopropanol and dried under vacuum at 60° C. for 12 hours, resulting in 1.8 g of crude dimiracetam (12.8 mmol, 55.5%). Recrystallization from isopropanol (10 volumes) affords 1.6 g (50%) of pure dimiracetam (>99.5% as determined from area % HPLC). Melting point: 154° C.
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
55.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
Dimiracetam
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Dimiracetam

Citations

For This Compound
104
Citations
C Farina, S Gagliardi, C Ghelardini, M Martinelli… - Bioorganic & medicinal …, 2008 - Elsevier
Chemical modifications of dimiracetam, a bicyclic analogue of the nootropic drug piracetam, afforded a small set of novel derivatives that were investigated in in vivo models of …
Number of citations: 24 www.sciencedirect.com
L Di Cesare Mannelli, M Maresca, L Micheli… - Cancer Chemotherapy …, 2017 - Springer
… Dimiracetam fully reduced hypersensitivity and neurological … in the rat spinal cord: dimiracetam inhibits NMDA + glycine-stimulated [… The properties of dimiracetam were characterized in …
Number of citations: 24 link.springer.com
T Bonifacino, L Micheli, C Torazza, C Ghelardini… - Cells, 2022 - mdpi.com
… dimiracetam and its isolated R- and S-enantiomers. Surprisingly, we found that, while R-dimiracetam … , both enantiomers were less potent than racemic dimiracetam by five- and 15-fold, …
Number of citations: 8 www.mdpi.com
LDC Mannelli, M Maresca, C Farina, MW Scherz… - Neurotoxicology, 2015 - Elsevier
… A single oral dose of dimiracetam induced a statistically significant increase of the pain … Repeated twice-daily administration of dimiracetam (150 mg kg −1 po), starting on the first day of …
Number of citations: 15 www.sciencedirect.com
RG Fariello, C Ghelardini, LDC Mannelli, G Bonanno… - …, 2014 - Elsevier
… dimiracetam half-life longer than 12 times. In synaptosomal preparations, dimiracetam … Dimiracetam appears to be a promising and safe treatment for neuropathic pain conditions …
Number of citations: 13 www.sciencedirect.com
L Torchio, F Lombardi, M Visconti, E Doyle - Journal of Chromatography B …, 1995 - Elsevier
A sensitive and fully automated column-switching HPLC method was developed for the determination of a novel cognition enhancer, dimiracetam, in human plasma and serum. A …
Number of citations: 12 www.sciencedirect.com
AG Malykh, MR Sadaie - Drugs, 2010 - Springer
… [36] One such compound is dimiracetam, which was 10- to 30-fold more potent than oxiracetam. Dimiracetam congeners reportedly had beneficial effects on peripheral neuropathic pain …
Number of citations: 396 link.springer.com
L Di Cesare Mannelli, L Micheli, C Farina, M Scherz… - 2015 - ascopubs.org
… Dimiracetam, a compound originally developed as a cognition enhancer, is effective in the treatment of neuropathic pain in several rat models. Here we report that dimiracetam is also …
Number of citations: 2 ascopubs.org
M Pinza, C Farina, A Cerri, U Pfeiffer… - Journal of medicinal …, 1993 - ACS Publications
… However, the unsubstituted compound (15, dimiracetam) shows no evidence of a bell-… On these bases, 15 (dimiracetam) was selected for further studies and its evaluation will be …
Number of citations: 78 pubs.acs.org
C Farina, C Ghelardini, N Galeotti, S Gagliardi… - researchgate.net
It has been reported recently [1] that nefiracetam, a lipophilic analog of piracetam, was able to reverse dose dependently the mechanical and thermal hyperalgesia induced by partial …
Number of citations: 0 www.researchgate.net

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